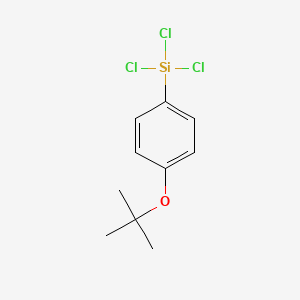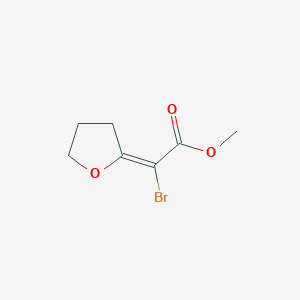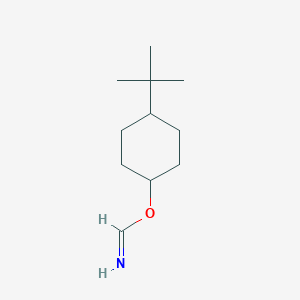
4-tert-Butylcyclohexyl methanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylcyclohexyl methanimidate is an organic compound that belongs to the class of cyclohexyl derivatives It is characterized by the presence of a tert-butyl group attached to the cyclohexyl ring and a methanimidate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcyclohexyl methanimidate typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then converted to the methanimidate derivative. The hydrogenation process is carried out in the presence of a rhodium catalyst and a solvent, with hydrogen chloride or sulfuric acid as additives . The reaction conditions include elevated temperatures and superatmospheric pressures to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts, such as carbonyl reductase (CRED) enzymes, has been explored to achieve high enantioselectivity and yield . These biocatalysts offer advantages such as mild reaction conditions and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butylcyclohexyl methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanimidate group to amines or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, cyclohexylamines, and substituted cyclohexyl compounds.
Aplicaciones Científicas De Investigación
4-tert-Butylcyclohexyl methanimidate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylcyclohexyl methanimidate involves its interaction with molecular targets, such as enzymes and receptors. The methanimidate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved include enzyme inhibition and receptor binding, which can result in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexyl acetate: Used in fragrances and has similar structural features.
4-tert-Butylcyclohexyl acrylate: Utilized in polymer chemistry and has comparable reactivity.
4-tert-Butylcatechol: Known for its antioxidant properties and used in polymer stabilization.
Uniqueness
4-tert-Butylcyclohexyl methanimidate is unique due to its methanimidate functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
748713-84-0 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl) methanimidate |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h8-10,12H,4-7H2,1-3H3 |
Clave InChI |
KEVSKBXEOYJEPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)OC=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


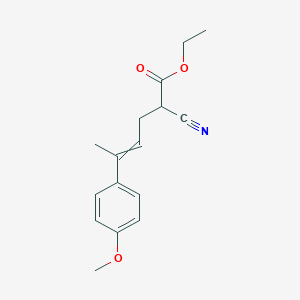
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
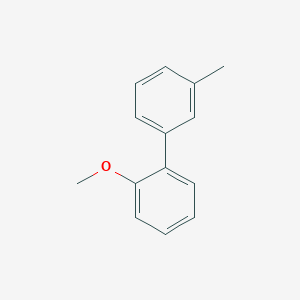
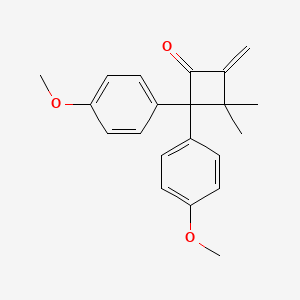
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)

![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
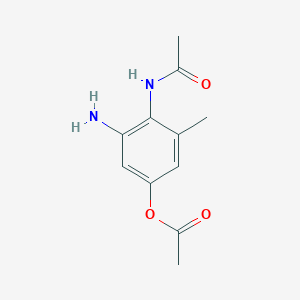
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
